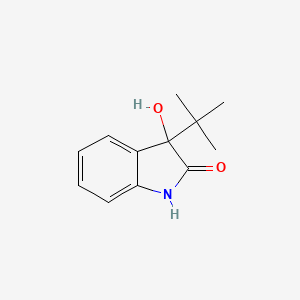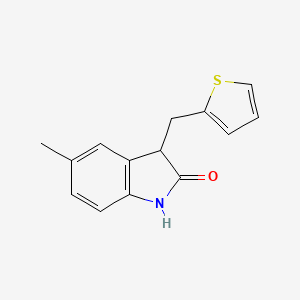
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Isatin, is a heterocyclic organic compound. It is a white to yellowish crystalline powder with a molecular formula of C9H9NO2. Isatin has been extensively studied due to its diverse biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood; however, it has been reported to act through various pathways, including the inhibition of enzymes, the modulation of receptors, and the induction of oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and aldose reductase. This compound has also been reported to modulate the activity of various receptors, including the NMDA receptor, the adenosine receptor, and the GABA receptor. Additionally, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the regulation of oxidative stress. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been reported to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to regulate oxidative stress by increasing the production of antioxidant enzymes and reducing the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have shown promising therapeutic potential in various diseases; therefore, future research should focus on the development of this compound-based drugs for clinical applications. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its derivatives and to identify new targets for therapeutic intervention. Additionally, future research should focus on the development of new methods for the synthesis of this compound and its derivatives, which can improve their pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized by various methods, including the Gattermann-Koch reaction, the Sandmeyer reaction, and the Skraup synthesis. The most commonly used method for the synthesis of this compound is the Gattermann-Koch reaction, which involves the reaction of aniline with carbon monoxide and hydrochloric acid in the presence of copper powder.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound derivatives have also been investigated for their neuroprotective effects in various neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-tert-butyl-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(2,3)12(15)8-6-4-5-7-9(8)13-10(12)14/h4-7,15H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLLSFRVQVLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}-2-furamide hydrochloride](/img/structure/B6017942.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017950.png)
![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6017975.png)


![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)